4-(imidazol-1-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide
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Overview
Description
4-(imidazol-1-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide is a synthetic organic compound that features an imidazole ring linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment to Benzamide: The imidazole ring is then linked to a benzamide structure through a nucleophilic substitution reaction. This involves the reaction of an imidazole derivative with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the benzamide group can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-(imidazol-1-ylmethyl)benzamide: Lacks the trimethylphenyl group, which may affect its chemical properties and applications.
N-(2,4,6-trimethylphenyl)benzamide: Lacks the imidazole ring, which may reduce its bioactivity or coordination ability.
Uniqueness
4-(imidazol-1-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide is unique due to the presence of both the imidazole ring and the trimethylphenyl group
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-10-15(2)19(16(3)11-14)22-20(24)18-6-4-17(5-7-18)12-23-9-8-21-13-23/h4-11,13H,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBGLWIFYULDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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